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Compound of Interest

Compound Name: 7-Bromonaphthalen-2-ol

Cat. No.: B055355 Get Quote

Die Suzuki-Miyaura-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-

Kohlenstoff-Bindungen, bei der Organoborverbindungen mit organischen Halogeniden

gekoppelt werden[5]. Diese Reaktion ist besonders nützlich für die Synthese von

Biarylstrukturen, die in vielen organischen Halbleitern vorkommen[6][7].

Repräsentative quantitative Daten
Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für die Suzuki-

Miyaura-Kupplung von Bromaromaten zusammen, die als Ausgangspunkt für die Optimierung

der Reaktion mit 7-Bromnaphthalin-2-ol dienen können.
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Arylboro
nsäure
(1.2 Äq.)

Palladium
-
Katalysat
or (mol%)

Base (2.0
Äq.)

Lösungs
mittel

Temperat
ur (°C)

Zeit (h)

Repräsen
tative
Ausbeute
(%)

Phenylboro

nsäure

Pd(PPh₃)₄

(3 mol%)
K₂CO₃

Dioxan/H₂

O (4:1)
100 12 85-95

4-

Methoxyph

enylborons

äure

Pd(dppf)Cl

₂ (2 mol%)
Cs₂CO₃ DMF 90 16 80-90

Naphthalin-

2-

boronsäure

Pd(OAc)₂

(2 mol%),

SPhos (4

mol%)

K₃PO₄
Toluol/H₂O

(5:1)
110 18 75-88

Experimentelles Protokoll
Materialien:

7-Bromnaphthalin-2-ol (1.0 Äq.)

Arylboronsäure (1.2 Äq.)

Palladium(tetrakis)triphenylphosphin) [Pd(PPh₃)₄] (3 mol%)

Kaliumcarbonat (K₂CO₃) (2.0 Äq.)

1,4-Dioxan und Wasser (entgast)

Inertgas (Argon oder Stickstoff)

Durchführung:

In einem Schlenkrohr werden 7-Bromnaphthalin-2-ol (1.0 mmol), die entsprechende

Arylboronsäure (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol) und K₂CO₃ (2.0 mmol) eingewogen.
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Das Rohr wird evakuiert und dreimal mit Inertgas gespült.

Ein entgastes Lösungsmittelgemisch aus Dioxan (8 mL) und Wasser (2 mL) wird zugegeben.

Die Reaktionsmischung wird unter Rühren für 12 Stunden bei 100 °C erhitzt.

Nach dem Abkühlen auf Raumtemperatur wird Wasser zugegeben und die wässrige Phase

dreimal mit Ethylacetat extrahiert.

Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über

wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das 7-Aryl-

naphthalin-2-ol zu erhalten.

Charakterisierung: Die Struktur des Produkts wird mittels ¹H-NMR, ¹³C-NMR und

Massenspektrometrie bestätigt.

7-Bromnaphthalin-2-ol

7-Aryl-naphthalin-2-olAr-B(OH)₂

Pd(PPh₃)₄
Base (z.B. K₂CO₃)

Click to download full resolution via product page
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Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur

Synthese von Arylaminen aus Arylhalogeniden[8][9][10]. Diese Methode ist äußerst vielseitig

und tolerant gegenüber vielen funktionellen Gruppen[11].

Repräsentative quantitative Daten
Die folgende Tabelle zeigt typische Bedingungen für die Aminierung von Arylbromiden, die als

Leitfaden für 7-Bromnaphthalin-2-ol dienen können.

Amin
(1.2 Äq.)

Palladiu
m-
Präkatal
ysator
(mol%)

Ligand
(mol%)

Base
(1.4 Äq.)

Lösung
smittel

Temper
atur (°C)

Zeit (h)

Repräse
ntative
Ausbeut
e (%)

Morpholi

n

Pd(OAc)₂

(2 mol%)

XPhos (4

mol%)
NaOtBu Toluol 100 18 80-95

Anilin

Pd₂(dba)

₃ (1.5

mol%)

BINAP (3

mol%)
Cs₂CO₃ Dioxan 110 24 70-85

Di-n-

butylamin

Pd(OAc)₂

(2 mol%)

RuPhos

(4 mol%)
LHMDS THF 80 16 75-90

Experimentelles Protokoll
Materialien:

7-Bromnaphthalin-2-ol (1.0 Äq.)

Gewünschtes Amin (primär oder sekundär, 1.2 Äq.)

Palladium(II)-acetat [Pd(OAc)₂] (2 mol%)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

Natrium-tert-butoxid (NaOtBu) (1.4 Äq.)
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Wasserfreies Toluol

Inertgas (Argon oder Stickstoff)

Durchführung:

In einem trockenen Schlenkrohr werden unter Inertgasatmosphäre 7-Bromnaphthalin-2-ol

(1.0 mmol), Pd(OAc)₂ (0.02 mmol) und XPhos (0.04 mmol) vorgelegt[12].

Wasserfreies Toluol (5 mL) und das Amin (1.2 mmol) werden zugegeben.

Zuletzt wird NaOtBu (1.4 mmol) zur Reaktionsmischung gegeben.

Das Schlenkrohr wird versiegelt und die Mischung unter starkem Rühren für 18-24 Stunden

bei 100 °C erhitzt[12].

Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser beendet. Die wässrige

Phase wird dreimal mit Ethylacetat extrahiert.

Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über

Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.

Die Reinigung erfolgt mittels Säulenchromatographie auf Kieselgel.

Charakterisierung: Die Identität des Produkts wird durch ¹H-NMR, ¹³C-NMR und

hochauflösende Massenspektrometrie (HRMS) verifiziert.

7-Bromnaphthalin-2-ol

7-(R¹R²N)-naphthalin-2-olHNR¹R²

Pd-Katalysator
Ligand (z.B. XPhos)
Base (z.B. NaOtBu)
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Buchwald-Hartwig-Aminierung

Williamson-Ethersynthese zur Synthese von 7-
Brom-2-alkoxynaphthalinen
Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung

von Ethern durch die Reaktion eines Alkoholats mit einem Alkylhalogenid über einen Sₙ2-

Mechanismus[11][13][14]. In diesem Fall wird das Phenol des 7-Bromnaphthalin-2-ols

deprotoniert, um das reaktive Naphtholat zu erzeugen.

Repräsentative quantitative Daten
Die folgende Tabelle zeigt typische Parameter für die Williamson-Ethersynthese mit Phenolen.

Alkylhaloge
nid (1.1 Äq.)

Base (1.2
Äq.)

Lösungsmit
tel

Temperatur
(°C)

Zeit (h)

Repräsentat
ive
Ausbeute
(%)

Iodmethan K₂CO₃ Aceton
60

(Rückfluss)
6 90-98

1-Brombutan NaH THF
65

(Rückfluss)
8 85-95

Benzylbromid Cs₂CO₃ DMF 80 12 80-90

Experimentelles Protokoll
Materialien:

7-Bromnaphthalin-2-ol (1.0 Äq.)

Alkylhalogenid (z.B. 1-Brombutan) (1.1 Äq.)

Kaliumcarbonat (K₂CO₃), fein pulverisiert (1.5 Äq.)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b055355?utm_src=pdf-body-img
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://asianpubs.org/index.php/ajchem/article/download/25_13_54/7858
https://www.youtube.com/watch?v=2OOhbhQXdhI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,N-Dimethylformamid (DMF)

Inertgas (Argon oder Stickstoff)

Durchführung:

7-Bromnaphthalin-2-ol (1.0 mmol) und fein pulverisiertes K₂CO₃ (1.5 mmol) werden in einem

Rundkolben in wasserfreiem DMF (10 mL) suspendiert.

Die Mischung wird unter Inertgasatmosphäre 30 Minuten bei Raumtemperatur gerührt.

Das Alkylhalogenid (1.1 mmol) wird zugegeben und die Reaktionsmischung wird für 12

Stunden bei 80 °C gerührt.

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und in

Eiswasser gegossen.

Das Produkt wird dreimal mit Diethylether extrahiert. Die vereinigten organischen Phasen

werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet

und im Vakuum eingeengt.

Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Charakterisierung: Die Struktur des Ethers wird mittels ¹H-NMR, ¹³C-NMR und

Infrarotspektroskopie (IR) bestätigt.
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7-Bromnaphthalin-2-ol

7-Brom-2-alkoxy-
naphthalinR-X (Alkylhalogenid)

Base (z.B. K₂CO₃)
Lösungsmittel (z.B. DMF)
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Williamson-Ethersynthese

Allgemeiner Arbeitsablauf für die
Materialentwicklung
Der folgende Arbeitsablauf zeigt die logische Abfolge von der Synthese der Derivate bis zur

Charakterisierung ihrer materialwissenschaftlichen Eigenschaften.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b055355?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthese

Derivatisierung

Aufreinigung & Charakterisierung

Materialwissenschaftliche Untersuchung

7-Bromnaphthalin-2-ol

Suzuki-Kupplung Buchwald-Hartwig-
Aminierung

Williamson-Ether-
synthese
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Umkristallisation

Strukturanalyse
(NMR, MS, IR)

Photophysikalische
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(UV/Vis, Fluoreszenz)

Thermische Analyse
(TGA, DSC)

Bauteil-Fabrikation
(z.B. OLED)
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Allgemeiner Arbeitsablauf

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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